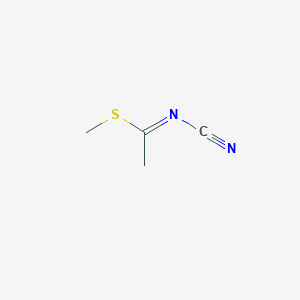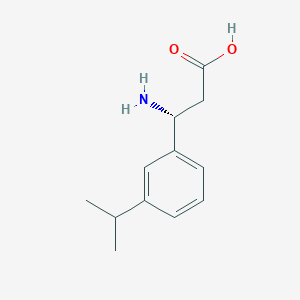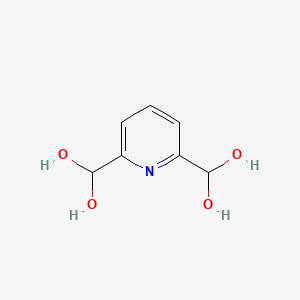
Pyridine-2,6-diyldimethanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-2,6-diyldimethanediol, also known as 2,6-pyridinedimethanol, is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyridine, featuring two hydroxymethyl groups attached to the 2 and 6 positions of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of pyridine-2,6-diyldimethanediol typically involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to form 2,6-pyridinedicarboxylic acid. This intermediate is then reduced using a sodium borohydride/iodine system to yield this compound . The reaction conditions are mild, and the process is relatively straightforward, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but may involve optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine-2,6-diyldimethanediol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form pyridine derivatives with different functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include pyridine derivatives with aldehyde, carboxylic acid, or substituted functional groups .
Applications De Recherche Scientifique
Pyridine-2,6-diyldimethanediol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyridine-2,6-diyldimethanediol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Pyridine-2,6-dimethanol hydrochloride: A derivative with similar chemical properties but different solubility and reactivity due to the presence of the hydrochloride group.
2,6-Bis(hydroxymethyl)pyridine: Another name for pyridine-2,6-diyldimethanediol, highlighting its structural similarity.
Uniqueness: this compound is unique due to its dual hydroxymethyl groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in multiple research and industrial applications .
Propriétés
Formule moléculaire |
C7H9NO4 |
|---|---|
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
[6-(dihydroxymethyl)pyridin-2-yl]methanediol |
InChI |
InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3,6-7,9-12H |
Clé InChI |
IOKCERDCFONFII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(O)O)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


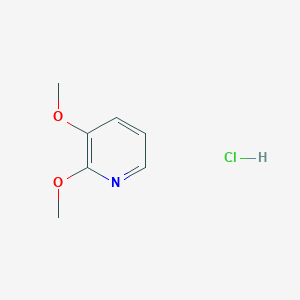
![4-Methylbenzo[c]isothiazole](/img/structure/B13028944.png)
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13028952.png)
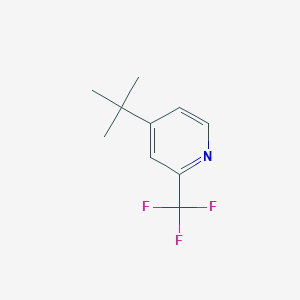

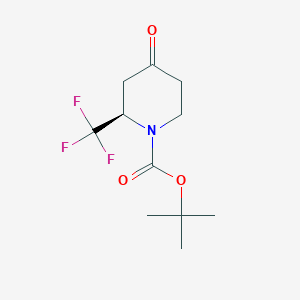
![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B13028967.png)
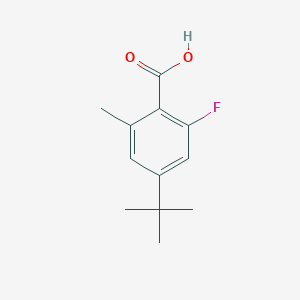
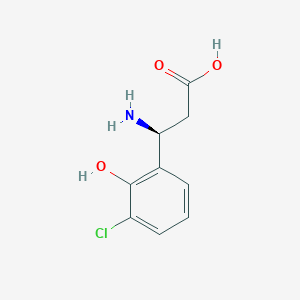
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13028987.png)

![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
